

Application Notes: SYBR Green II Protocol for RNA Gel Electrophoresis

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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

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Introduction

SYBR Green II is a highly sensitive fluorescent stain used for detecting RNA in agarose and polyacrylamide gels.[1][2][3] It exhibits significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA, making it an excellent choice for RNA analysis.[2][4] The sensitivity of SYBR Green II surpasses that of the more traditional ethidium bromide, allowing for the detection of as little as 100 pg of RNA per band with 254 nm epi-illumination.[1][5][6] This stain is compatible with both non-denaturing and denaturing gel electrophoresis, including formaldehyde/agarose and urea/polyacrylamide gels.[1][5] A key advantage of SYBR Green II is that its fluorescence is not quenched by the presence of denaturants like formaldehyde or urea, eliminating the need for extensive washing steps before visualization.[1][6][7]

Principle

SYBR Green II is an intercalating dye that binds to nucleic acids. Upon binding, its fluorescence is greatly enhanced. The stain has a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm.[2][4][5] The fluorescence emission is centered at about 520 nm.[2][4][5] This allows for visualization using standard UV transilluminators (300 nm), blue-light transilluminators, or laser-based gel scanners.[1] For maximal sensitivity, 254 nm epi-illumination is recommended.[2][5][6]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using SYBR Green II in RNA gel electrophoresis.

Table 1: SYBR Green II Staining Solution Recommendations

Gel Type	Staining Method	Recommended Dilution of 10,000X Stock	Staining Buffer	pH of Staining Solution
Non-denaturing Agarose/Polyacrylamide	Post-staining	1:10,000	TBE	7.5 - 8.0
Denaturing Polyacrylamide/Urea	Post-staining	1:10,000	TBE	7.5 - 8.0
Denaturing Agarose/Formaldehyde	Post-staining	1:5,000	TBE	7.5 - 8.0
Agarose (Non-denaturing)	Pre-casting	1:10,000	In molten agarose	N/A

Table 2: Staining Times and Detection Limits

Gel Type	Staining Time (Post-staining)	Detection Limit (300 nm Transillumination)	Detection Limit (254 nm Epi-illumination)
Polyacrylamide Gels	10 - 40 minutes	~4 ng/band	~1 ng/band
Agarose Gels	20 - 40 minutes	~4 ng/band	~1 ng/band
Non-denaturing Gels	20 - 40 minutes	~500 pg/band	~100 pg/band

Experimental Protocols

Protocol 1: Denaturing Formaldehyde-Agarose Gel Electrophoresis of RNA

This protocol is designed to separate RNA molecules by size under denaturing conditions to prevent the formation of secondary structures.

Materials:

- Agarose
- DEPC-treated water
- 10X MOPS buffer (0.4 M MOPS pH 7.0, 0.1 M Sodium Acetate, 0.01 M EDTA pH 8.0)[8]
- Formaldehyde (37%)
- RNA samples
- Formaldehyde Load Dye
- SYBR Green II RNA Gel Stain (10,000X in DMSO)
- TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)[2][5]

Procedure:

- Gel Preparation (e.g., 1.2% gel):
 - In a fume hood, dissolve 1.2 g of agarose in 72 ml of DEPC-treated water by heating.[9]
 - Cool the solution to about 60°C.
 - Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[8][9] Mix thoroughly.
 - Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour.[10]
 - Place the solidified gel in the electrophoresis chamber and cover it with 1X MOPS buffer.
- Sample Preparation:
 - For each RNA sample, mix 1-5 µg of RNA with 3 volumes of Formaldehyde Load Dye.

- Heat the samples at 65°C for 15 minutes to denature the RNA, then immediately place them on ice.[\[11\]](#)
- Electrophoresis:
 - Load the denatured RNA samples into the wells of the gel.
 - Run the gel at 5-7 V/cm until the loading dye has migrated an adequate distance.
- Staining (Post-staining method):
 - Prepare the SYBR Green II staining solution by diluting the 10,000X stock 1:5,000 in TBE buffer.[\[1\]](#)[\[2\]](#)[\[5\]](#) Ensure the pH is between 7.5 and 8.0 for optimal sensitivity.[\[1\]](#)[\[2\]](#)
 - Carefully place the gel in a clean container and add enough staining solution to submerge it.
 - Agitate the gel gently at room temperature for 20-40 minutes, protected from light.[\[2\]](#)[\[7\]](#)
 - Destaining is not typically required.[\[2\]](#)[\[7\]](#)
- Visualization:
 - Image the gel using a UV transilluminator, blue-light transilluminator, or a laser-based gel scanner.[\[1\]](#) For highest sensitivity, use 254 nm epi-illumination.[\[2\]](#)[\[5\]](#)

Protocol 2: Denaturing Polyacrylamide-Urea Gel Electrophoresis of RNA

This protocol provides higher resolution for smaller RNA fragments.

Materials:

- Acrylamide/Bis-acrylamide solution
- Urea
- 10X TBE buffer
- Ammonium persulfate (APS)

- TEMED
- RNA samples
- 2X RNA Loading Dye
- SYBR Green II RNA Gel Stain (10,000X in DMSO)

Procedure:

- Gel Preparation (e.g., 8% gel):
 - Prepare the gel solution containing 8% acrylamide and 7 M urea in 1X TBE buffer.
 - Add freshly prepared APS and TEMED to initiate polymerization.
 - Quickly pour the solution between glass plates and insert a comb. Allow at least 1 hour for polymerization.
 - Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.
- Sample Preparation:
 - Mix the RNA samples with an equal volume of 2X RNA Loading Dye.
 - Heat the samples at 70°C for 10 minutes and then chill on ice for 3 minutes before loading.[\[8\]](#)
- Electrophoresis:
 - Load the denatured samples into the wells.
 - Run the gel at a constant voltage (e.g., 8 V/cm) until the desired separation is achieved.[\[8\]](#)
- Staining (Post-staining method):
 - Prepare the SYBR Green II staining solution by diluting the 10,000X stock 1:10,000 in TBE buffer.[\[1\]](#)[\[2\]](#)[\[5\]](#)

- Remove the gel from the glass plates and soak it in TBE for about 15 minutes to remove the urea.[8]
- Submerge the gel in the staining solution and agitate gently for 10-40 minutes, protected from light.[2][7]
- Visualization:
 - Image the gel as described in Protocol 1.

Protocol 3: Pre-casting SYBR Green II in Agarose Gels

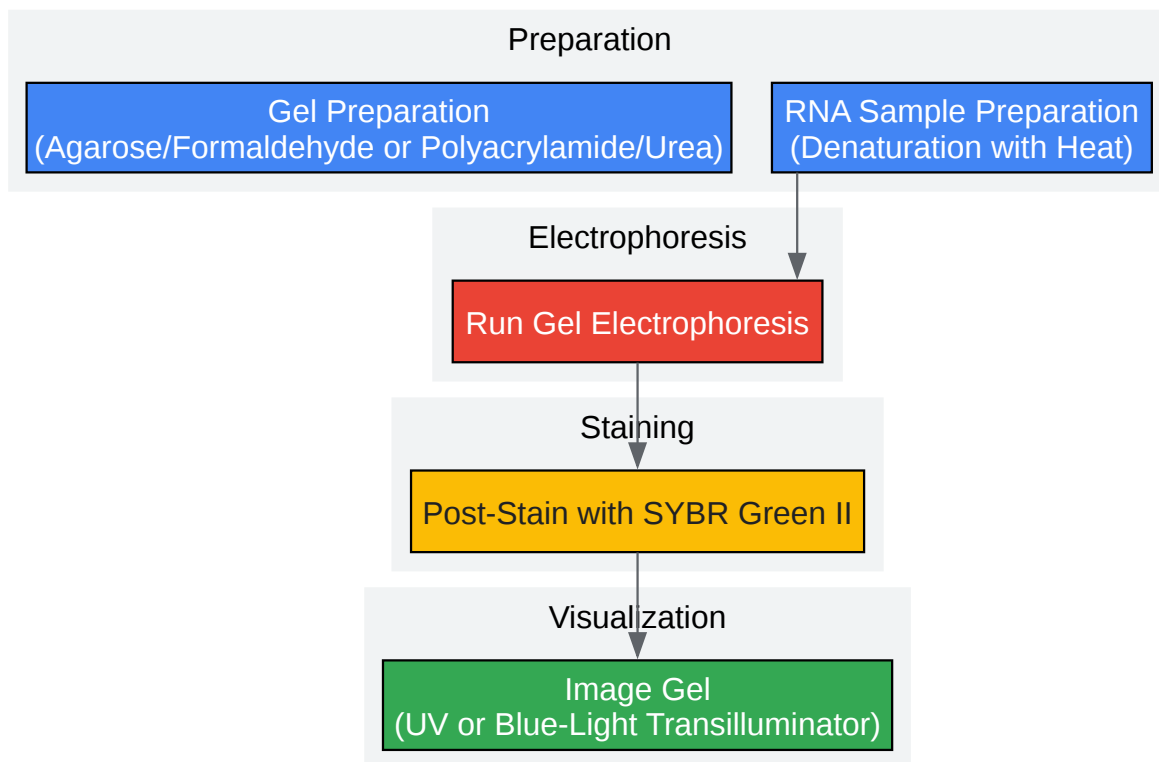
This method is faster as the stain is included in the gel, but it is not recommended for polyacrylamide gels.[1]

Procedure:

- Gel Preparation:
 - Prepare the molten agarose gel solution according to your standard protocol.
 - Cool the agarose to a temperature that is safe to handle but still molten.
 - Add SYBR Green II 10,000X stock to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.[1]
 - Cast the gel and allow it to solidify.
- Sample Preparation and Electrophoresis:
 - Prepare and load your RNA samples as you would for a standard gel.
 - Run the gel using your standard protocol.
- Visualization:
 - Image the gel directly after electrophoresis without a separate staining step.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for RNA gel electrophoresis using the post-staining method with SYBR Green II.



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Caption: Workflow for RNA analysis by gel electrophoresis with SYBR Green II post-staining.

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References

- 1. abpbio.com [abpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lonzabio.jp [lonzabio.jp]
- 7. takara.co.kr [takara.co.kr]
- 8. diyhpluswiki [dihplus.us]
- 9. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. DenaturingFormaldehydeGels < Lab < TWiki [barricklab.org]
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